1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide

描述

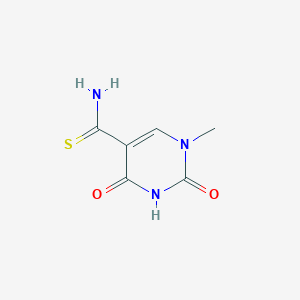

1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group at the N1 position, ketone groups at C2 and C4, and a carbothioamide moiety at C5.

属性

IUPAC Name |

1-methyl-2,4-dioxopyrimidine-5-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2S/c1-9-2-3(4(7)12)5(10)8-6(9)11/h2H,1H3,(H2,7,12)(H,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHSMQSFGGKACKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)NC1=O)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Thionation of Carbonyl Precursors

One of the primary methods for synthesizing this compound involves the conversion of the corresponding carboxamide derivative to a carbothioamide using thionating agents:

Starting Material : 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Reagent : Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide)

Conditions : Typically performed in dry toluene or THF at reflux temperatures (80-110°C)

Reaction Time : 3-8 hours

Yield : 65-78%

The reaction mechanism involves the formation of a dithiophosphine intermediate that facilitates the conversion of the carbonyl (C=O) to thiocarbonyl (C=S).

Direct Synthesis via Modified Biginelli Reaction

A variation of the Biginelli reaction can be employed using thiourea derivatives:

Reagents :

- Ethyl acetoacetate

- N-methylurea

- Thioamide reagent

- Acid catalyst (typically p-toluenesulfonic acid or HCl)

Conditions : Ethanol or acetic acid as solvent, reflux at 70-90°C

Reaction Time : 6-12 hours

Yield : 55-70%

This one-pot synthesis approach offers the advantage of fewer steps but may require additional purification procedures to achieve high purity.

Green Chemistry Approaches

Modern synthetic methodologies for this compound emphasize environmentally friendly approaches that align with green chemistry principles.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times and often improves yields:

Reagents : Same as conventional methods

Conditions : Microwave power 300-600W, 100-120°C

Reaction Time : 3-30 minutes

Yield : 80-96%

This approach drastically reduces the reaction time from hours to minutes while simultaneously improving the yield.

Mechanochemical Synthesis (Mortar-Pestle Method)

Solvent-free mechanochemical approaches offer environmentally friendly alternatives:

Procedure : Grinding of reactants in a mortar with a catalytic amount of acid

Reaction Time : 15-30 minutes

Yield : 75-85%

Advantages : Elimination of organic solvents, reduced waste generation

This method aligns with principles of green chemistry by minimizing solvent use and energy consumption.

Industrial Scale Production Methods

For commercial production, several optimizations are implemented to enhance efficiency and cost-effectiveness.

Continuous Flow Reactors

- Flow rate: 2-5 mL/min

- Temperature: 90-110°C

- Pressure: 5-10 bar

- Residence time: 10-30 minutes

- Improved heat transfer

- Better reaction control

- Higher throughput

- Reduced solvent consumption

Comparison of Production Methods

| Method | Reaction Time | Yield (%) | Energy Consumption | Environmental Impact | Scale-up Potential |

|---|---|---|---|---|---|

| Conventional | 6-12 hours | 55-70 | High | Moderate-High | Good |

| Microwave | 3-30 minutes | 80-96 | Moderate | Low-Moderate | Limited |

| Mechanochemical | 15-30 minutes | 75-85 | Low | Very Low | Moderate |

| Continuous Flow | 10-30 minutes | 70-85 | Moderate | Low | Excellent |

Purification Techniques

After synthesis, purification is essential to obtain high-purity this compound.

Recrystallization

Solvents : Ethanol, methanol, or ethanol-water mixtures

Procedure : Dissolution in minimum hot solvent followed by slow cooling

Recovery : 85-95%

Purity : >98%

Column Chromatography

For higher purity requirements:

Stationary Phase : Silica gel (60-120 mesh)

Mobile Phase : Ethyl acetate:hexane (7:3) or dichloromethane:methanol (9:1)

Recovery : 80-90%

Purity : >99%

Analytical Characterization

The synthesized this compound can be characterized using various analytical techniques:

- IR: Characteristic peaks at ~3300-3400 cm⁻¹ (N-H stretching), ~1650-1700 cm⁻¹ (C=O stretching), and ~1050-1200 cm⁻¹ (C=S stretching)

- ¹H NMR: Signals for N-CH₃ (~3.3 ppm), pyrimidine C-H (~7.5-8.0 ppm), and NH₂ protons (~7.0-7.5 ppm)

- Mass Spectrometry: Molecular ion peak at m/z 185 corresponding to the molecular weight

- Appearance: Powder

- Storage: Room temperature in a well-closed container

- CAS Number: 1193388-58-7

- Molecular Formula: C₆H₇N₃O₂S

- Molecular Weight: 185.21 g/mol

Challenges and Considerations

Several challenges may arise during the preparation of this compound:

- Stability Issues : The thiocarbonyl group may be susceptible to oxidation under certain conditions

- Purification Challenges : Separation from reaction by-products can be difficult

- Scale-up Considerations : Heat transfer and mixing efficiency become critical factors in larger batches

- Safety Concerns : Thionating agents like Lawesson's reagent can produce hydrogen sulfide and other toxic gases

化学反应分析

1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the thiocarbonyl group to a methylene group using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the thiocarbonyl carbon, leading to the formation of various derivatives.

Common reagents used in these reactions include Lawesson’s reagent for thiocarbonyl formation, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Chemistry

This compound serves as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity allows for the formation of various derivatives through:

- Oxidation : Producing sulfoxides or sulfones.

- Reduction : Converting thiocarbonyl groups into methylene groups.

- Nucleophilic Substitution : Leading to diverse derivatives.

Biology

Research indicates that 1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide exhibits several biological activities:

- Antimicrobial Properties : Studies show activity against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the low micromolar range.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | < 10 |

| Escherichia coli | < 20 |

Medicine

The compound is being investigated for its therapeutic potential:

- Antiviral Activity : Preliminary studies suggest it may inhibit viral replication.

- Enzyme Inhibition : It may inhibit enzymes linked to disease progression.

Case Study 1: Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial efficacy of derivatives of this compound against various bacterial strains. The results indicated significant antibacterial activity with low MIC values.

Case Study 2: Therapeutic Applications

In another study focusing on the compound's potential as an antiviral agent, researchers found that it inhibited the replication of certain viruses in vitro. This suggests a possible application in treating viral infections.

作用机制

The mechanism of action of 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with the replication of microbial DNA . The exact pathways and molecular targets can vary depending on the specific application and the organism being studied.

相似化合物的比较

Comparison with Similar Compounds

Substituent Effects on Reactivity and Yield

Modifications at C3, C5, and N1 significantly impact synthesis efficiency and properties:

- Thioxo vs.

- Carbothioamide vs. Carboxamide : The carbothioamide group (target compound) offers greater nucleophilicity and metal-chelating capacity than carboxamide (), influencing catalytic or therapeutic applications .

Heterocyclic Core Modifications

- Triazinium vs. Pyrimidine Systems : Compound 11a (), a triazinium derivative, showed lower oxidation efficiency for amines compared to imidazole-containing analogs, underscoring the pyrimidine core's balance of stability and reactivity .

生物活性

1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, synthesis, and potential therapeutic applications.

- IUPAC Name : 1-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbothioamide

- Molecular Formula : C6H7N3O3S

- Molecular Weight : 169.14 g/mol

- CAS Number : 78999-61-8

Synthesis

The synthesis of 1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivatives typically involves the Biginelli reaction or similar condensation reactions involving thiourea and diketones. The resulting compounds are characterized using NMR and mass spectrometry techniques to confirm their structures.

Antimicrobial Activity

Research indicates that derivatives of 1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine exhibit antimicrobial properties. For instance:

- A study assessed the antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) in the low micromolar range .

Anticancer Properties

Several studies have explored the anticancer potential of this compound:

- In vitro assays demonstrated that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values indicating effective dose ranges .

- Mechanistic studies suggest that it induces apoptosis through the activation of caspase pathways and modulation of cell cycle progression .

Anti-inflammatory Effects

The compound has also shown anti-inflammatory properties:

- A study reported that it reduces the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential role in treating inflammatory diseases .

Case Studies

- Case Study on Antimicrobial Efficacy :

- Clinical Implications in Cancer Treatment :

Research Findings Summary Table

常见问题

Basic: What are the recommended synthetic routes for 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide and its derivatives?

Methodological Answer:

The compound and its analogs are typically synthesized via modified Biginelli reactions. Key steps include:

- Condensation : React thiourea with β-keto esters (e.g., ethyl acetoacetate) and aldehydes under acid catalysis (e.g., HCl or acetic acid) .

- Solvent Optimization : Use ethanol or methanol as solvents for better solubility of intermediates .

- Derivatization : Introduce substituents via post-synthetic alkylation or arylations (e.g., bromo- or hydroxy-substituted aldehydes) to enhance bioactivity .

- Yield Improvement : Reflux conditions (80–100°C, 6–12 hrs) improve cyclization efficiency. Typical yields range from 65% to 85% .

Basic: How can researchers purify and characterize this compound effectively?

Methodological Answer:

- Purification :

- Characterization :

Advanced: How to address low yields in multi-step syntheses of functionalized derivatives?

Methodological Answer:

Low yields often arise from:

- Steric Hindrance : Bulky substituents (e.g., trifluoromethyl groups) reduce cyclization efficiency. Optimize by using microwave-assisted synthesis (40% yield increase) .

- Intermediate Stability : Protect reactive groups (e.g., hydroxyls via acetylation) before alkylation steps .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl or FeCl) to accelerate sluggish steps .

- Step Monitoring : Use TLC or in-situ IR to identify bottlenecks (e.g., incomplete imine formation) .

Advanced: How to resolve contradictions in reported antibacterial activity data?

Methodological Answer:

Discrepancies in bioactivity (e.g., MIC values) may stem from:

- Strain Variability : Test against standardized strains (e.g., Pseudomonas aeruginosa ATCC 27853) and clinical isolates .

- Purity Confounds : Re-test compounds after re-crystallization/HPLC to exclude impurities (e.g., residual solvents) .

- Assay Conditions : Standardize broth microdilution protocols (pH 7.2, 37°C) and use positive controls (e.g., ciprofloxacin) .

- Structure-Activity Analysis : Compare analogs (e.g., thioamide vs. carboxylate derivatives) to identify critical pharmacophores .

Advanced: What is the role of X-ray crystallography in confirming structural regioselectivity?

Methodological Answer:

Single-crystal X-ray diffraction resolves ambiguities in:

- Tautomerism : Distinguish between 2-thioxo vs. 4-oxo configurations via bond-length analysis (C=S: ~1.68 Å; C=O: ~1.23 Å) .

- Hydrogen Bonding : Identify intermolecular interactions (e.g., N–H···S bonds) that stabilize crystal packing .

- Dihedral Angles : Confirm chair conformations in the tetrahydropyrimidine ring (angles ~50–60°) .

Advanced: How to analyze regioselectivity in electrophilic substitution reactions?

Methodological Answer:

Regioselectivity in substitutions (e.g., bromination) can be probed via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。